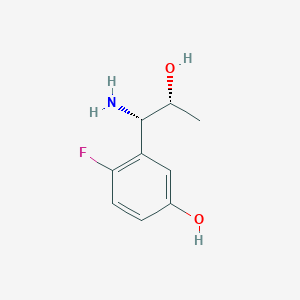

3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Description

3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a fluorinated aromatic compound with a molecular formula of C₉H₁₂FNO₂ and a molecular weight of 185.2 g/mol . The compound features a 4-fluorophenol core substituted at the 3-position with a (1S,2R)-configured amino-hydroxypropyl side chain.

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

3-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |

InChI Key |

KSGRMAZGPPJXMG-MLUIRONXSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=CC(=C1)O)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The amino group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the pharmaceutical industry, particularly as a potential drug candidate. The presence of the amino and hydroxyl groups suggests that it may exhibit biological activity, making it suitable for further investigation in drug formulation.

Case Study : In a study examining derivatives of fluorophenols, compounds similar to 3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol demonstrated promising anti-inflammatory properties. Researchers synthesized various derivatives and assessed their efficacy in vitro, revealing that modifications to the fluorophenol structure could enhance therapeutic effects.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory | [PubChem] |

| Similar derivatives | Enhanced efficacy | [PubChem] |

Cosmetic Formulations

The compound's properties also lend themselves to applications in cosmetic formulations. Its ability to interact with skin proteins and its hydrophilic nature make it an excellent candidate for moisturizing agents in creams and lotions.

Case Study : A formulation study utilized this compound as a key ingredient in a moisturizing cream. The study reported improved skin hydration and barrier function after application over a four-week period, indicating its potential as an effective cosmetic ingredient.

| Formulation Type | Key Ingredient | Outcome |

|---|---|---|

| Moisturizing cream | This compound | Improved hydration |

Material Science

In material science, the compound can be explored for its potential use in developing polymers or coatings due to its chemical stability and unique structural properties. It may serve as a building block for advanced materials with specific functionalities.

Case Study : Research on polymeric materials has shown that incorporating fluorinated compounds can enhance the chemical resistance and durability of coatings. The inclusion of this compound into polymer matrices has been proposed to improve mechanical properties while maintaining lightweight characteristics.

| Application Area | Material Type | Benefit |

|---|---|---|

| Coatings | Fluorinated polymers | Enhanced durability |

Mechanism of Action

The mechanism of action of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with various biomolecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Stereoisomeric Analog: 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Fluorophenol Derivatives: Glycosylation Patterns

- 4-Fluorophenol: Converted to β-glucoside (32%) and β-gentiobioside (6%) in Nicotiana tabacum cultures.

- 3-Fluorophenol: Lower glycosylation efficiency (17% β-glucoside), highlighting positional sensitivity of fluorine substitution .

- Comparison: The target compound’s 3-position substituent (amino-hydroxypropyl) may sterically hinder glycosylation at the phenolic hydroxyl, reducing metabolic conversion compared to unsubstituted 4-fluorophenol.

Azetidinone-Containing Compound: (3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone

- Molecular Formula: C₂₄H₂₁F₂NO₃

- Molecular Weight : 409.43 g/mol

- Features: Contains an azetidinone ring and multiple fluorophenyl groups, enhancing structural complexity and likely improving receptor binding specificity.

Trifluoroethyl Analog: 2-((1S)-1-Amino-2,2,2-trifluoroethyl)-4-fluorophenol

- Molecular Formula: C₈H₇F₄NO

- Molecular Weight : 209.15 g/mol

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Metabolic and Functional Insights

Biological Activity

3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound notable for its unique molecular structure, which includes an amino group, a hydroxy group, and a fluorine atom attached to a phenolic ring. Its molecular formula is CHFNO with a molecular weight of approximately 185.20 g/mol. The stereochemistry of this compound plays a significant role in its biological activity and potential therapeutic applications.

The presence of the fluorine atom in this compound enhances its stability and alters its reactivity, making it a valuable compound in medicinal chemistry. The compound's structure allows for interactions with various biological targets, influencing metabolic pathways and cellular processes such as signal transduction.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 185.20 g/mol |

| Chiral Configuration | (1S,2R) |

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Preliminary studies have indicated that the compound can modulate the activity of various enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects.

Enzyme Interaction

Research has shown that this compound may influence the activity of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer. In vitro studies have demonstrated moderate inhibitory activity against HDAC isoforms, suggesting potential applications in cancer therapy.

Case Studies

- HDAC Inhibition : A study evaluating the inhibitory effects of various compounds on HDACs reported that this compound exhibited an IC value indicative of moderate inhibition against HDAC3. This finding supports further exploration into its use as an anticancer agent .

- Pharmacological Applications : Another study investigated the pharmacological properties of similar compounds and highlighted the significance of fluorinated phenols in enhancing bioavailability and metabolic stability. The findings suggest that modifications to the structure of this compound could lead to improved therapeutic agents targeting specific biological pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding Affinity : Interaction with specific enzymes or receptors, modulating their activity.

- Signal Transduction : Influence on cellular signaling pathways that regulate various physiological processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S,2R)-1-Amino-2-indanol | Contains amino and hydroxy groups | Lacks fluorine atom |

| (1S,2R)-2-Bromocyclopentanol | Contains bromine instead of fluorine | Different ring structure |

| (1S,2S)-1-Amino-2-hydroxypropyl-4-nitrophenol | Nitro group instead of fluorine | Altered electronic properties |

The presence of the fluorine atom in this compound distinguishes it from these similar compounds by enhancing its stability and altering its reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.